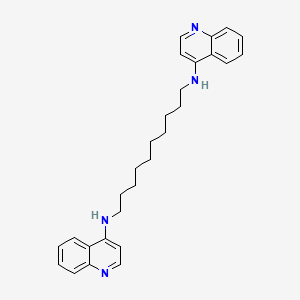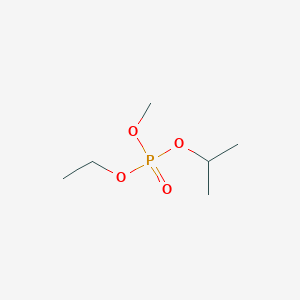
Ethyl methyl propan-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl methyl propan-2-yl phosphate is an organophosphate compound with significant applications in various fields. It is characterized by its unique structure, which includes ethyl, methyl, and propan-2-yl groups attached to a phosphate moiety. This compound is known for its versatility and reactivity, making it valuable in both industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl methyl propan-2-yl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method includes the reaction of phosphoric acid with ethyl alcohol, methyl alcohol, and propan-2-yl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl methyl propan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed: The major products formed from these reactions include various phosphoric acid esters, phosphonates, and phosphinates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl methyl propan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters and related compounds.
Biology: This compound is studied for its potential role in biochemical pathways involving phosphate esters.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which ethyl methyl propan-2-yl phosphate exerts its effects involves the interaction with various molecular targets. In biochemical pathways, it can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in many biological functions, including energy transfer and signal transduction .
Comparaison Avec Des Composés Similaires
- Ethyl methyl phosphonate
- Propan-2-yl phosphate
- Methyl ethyl phosphate
Comparison: Ethyl methyl propan-2-yl phosphate is unique due to its specific combination of ethyl, methyl, and propan-2-yl groups. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds. For instance, its reactivity in esterification and substitution reactions may differ significantly from that of ethyl methyl phosphonate or propan-2-yl phosphate .
Propriétés
Numéro CAS |
57557-32-1 |
|---|---|
Formule moléculaire |
C6H15O4P |
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
ethyl methyl propan-2-yl phosphate |
InChI |
InChI=1S/C6H15O4P/c1-5-9-11(7,8-4)10-6(2)3/h6H,5H2,1-4H3 |
Clé InChI |
RSVFCXFHYGCMFA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


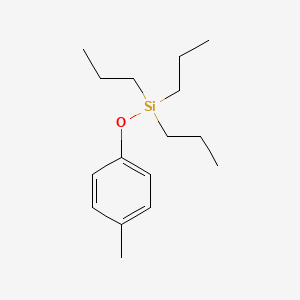

![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
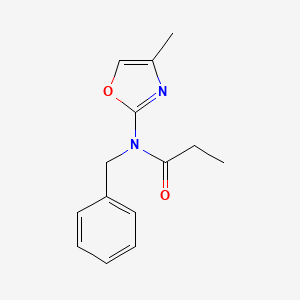

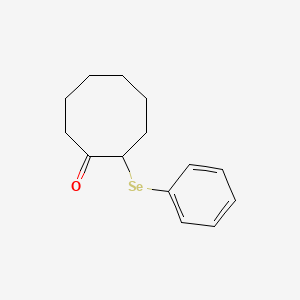
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
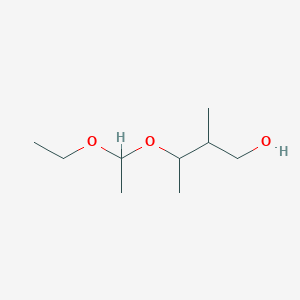
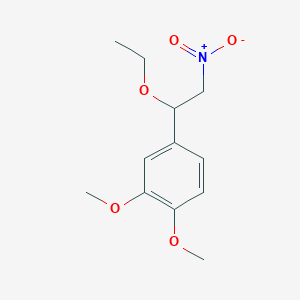
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
